

literature review of 5-Chloro-1H-indole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloro-1H-indole-3-carboxylic acid

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An In-Depth Technical Guide to **5-Chloro-1H-indole-3-carboxylic acid**: Synthesis, Characterization, and Application as a Core Scaffold in Drug Discovery

This guide provides an in-depth technical review of **5-Chloro-1H-indole-3-carboxylic acid**, a pivotal heterocyclic building block in medicinal chemistry. We will explore its synthesis from common starting materials, delve into its structural and spectroscopic properties, and illuminate its role as a foundational scaffold for developing potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Physicochemical and Structural Properties

5-Chloro-1H-indole-3-carboxylic acid is a stable, crystalline solid at room temperature. The presence of the chlorine atom at the 5-position significantly influences the electronic properties of the indole ring, which can be leveraged to modulate the binding affinity and pharmacokinetic properties of its derivatives.

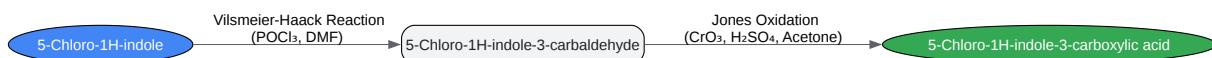
Table 1: Physicochemical Properties of **5-Chloro-1H-indole-3-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₉ H ₆ CINO ₂	[1]
Molecular Weight	195.60 g/mol	[1]
IUPAC Name	5-chloro-1H-indole-3-carboxylic acid	[1]
CAS Number	10406-05-0	
SMILES	C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O	[1]
Melting Point	209 °C	
pKa (Predicted)	4.13 ± 0.10	
LogP (Predicted)	2.6	[1]

The crystal structure of the compound has been resolved, revealing a nearly planar indole ring system.[\[2\]](#)[\[3\]](#) In the solid state, molecules form inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into sheets by N—H···O hydrogen bonds, creating a stable, hydrogen-bonded network.[\[2\]](#) This structural arrangement is crucial for understanding its solubility, stability, and intermolecular interactions.

Synthesis and Mechanism

The synthesis of **5-Chloro-1H-indole-3-carboxylic acid** is most efficiently achieved via a two-step process starting from the commercially available 5-chloroindole. The strategy involves an initial C-3 formylation followed by oxidation of the resulting aldehyde. This pathway is robust, scalable, and utilizes well-understood chemical transformations.



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Figure 1: Two-step synthesis of **5-Chloro-1H-indole-3-carboxylic acid**.

Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole

Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like indoles. The indole nucleus is highly activated towards electrophilic substitution, particularly at the C-3 position, due to the lone pair of electrons on the nitrogen atom. The Vilsmeier reagent, a chloroiminium cation generated *in situ* from phosphorus oxychloride (POCl_3) and dimethylformamide (DMF), is a mild electrophile that reacts selectively at this C-3 position without disrupting the aromaticity of the benzene ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde[4]

- Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, cool 20 mL of anhydrous DMF to 0 °C in an ice-salt bath.
- Vilsmeier Reagent Formation: Add 4.6 mL (49 mmol) of phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C. The formation of the pale yellow Vilsmeier reagent will be observed.
- Indole Addition: Dissolve 5.0 g (33 mmol) of 5-chloroindole in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 40 °C and stir for 45-60 minutes. The reaction progress can be monitored by TLC.
- Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice. A precipitate will form.
- Hydrolysis & Neutralization: Add a solution of 5.9 g of sodium hydroxide in 20 mL of water to hydrolyze the intermediate and neutralize the acid. Stir until the mixture is basic.
- Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water.

- Purification: Recrystallize the crude product from methanol to yield 5-chloro-1H-indole-3-carbaldehyde as a white to pale yellow solid (Typical yield: ~60-70%).

Step 2: Jones Oxidation of 5-Chloro-1H-indole-3-carbaldehyde

Causality: The Jones oxidation is a reliable and powerful method for converting aldehydes to carboxylic acids.^[5]^[6]^[7] The Jones reagent, prepared from chromium trioxide (CrO_3) and sulfuric acid in acetone, generates chromic acid, a potent oxidant. The aldehyde is first hydrated in the aqueous acetone medium to form a geminal diol, which is then readily oxidized by the chromic acid to the carboxylic acid. The reaction is typically fast and proceeds to completion, with the color change of the chromium species (from orange Cr(VI) to green Cr(III)) providing a convenient visual indicator of reaction progress.^[8] While potent, the acidic conditions and controlled temperature (0 °C) minimize side reactions on the indole ring.

Experimental Protocol: Synthesis of **5-Chloro-1H-indole-3-carboxylic acid**

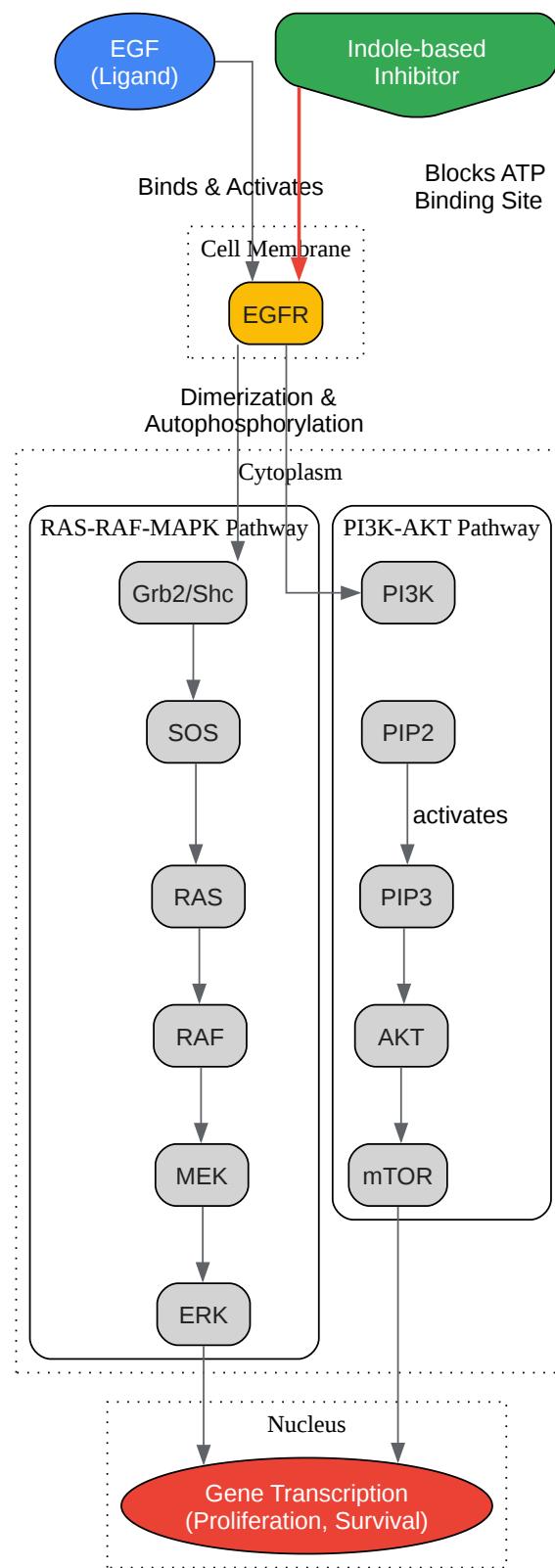
- Dissolution: In a 250 mL flask, dissolve 3.0 g (16.7 mmol) of 5-chloro-1H-indole-3-carbaldehyde in 100 mL of acetone. Cool the solution to 0 °C in an ice bath.
- Jones Reagent Addition: Prepare the Jones reagent by carefully dissolving 2.7 g (27 mmol) of CrO_3 in 7.8 mL of water, then slowly adding 2.3 mL of concentrated H_2SO_4 . Cool this reagent to 0 °C.
- Oxidation: Add the Jones reagent dropwise to the stirred acetone solution of the aldehyde. Maintain the temperature at 0 °C. The solution will turn from orange/red to a murky green/blue, indicating the oxidation is proceeding. Continue addition until a faint orange color persists, indicating a slight excess of the oxidant.
- Quenching: After stirring for 2 hours at 0 °C, quench the excess oxidant by adding isopropyl alcohol dropwise until the solution becomes uniformly green.
- Isolation: Remove the acetone under reduced pressure. The remaining aqueous slurry will contain the product and chromium salts. Add 100 mL of water and extract the mixture with ethyl acetate (3 x 75 mL).

- Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to afford pure **5-Chloro-1H-indole-3-carboxylic acid**.

Application in Drug Discovery: A Scaffold for Potent EGFR Inhibitors

The **5-chloro-1H-indole-3-carboxylic acid** scaffold is not typically pharmacologically active on its own. Its true value lies in its role as a versatile synthetic intermediate for the construction of more complex, biologically active molecules.^[9] A prominent application is in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is a key driver in multiple cancers, including non-small cell lung cancer (NSCLC).^[10]

Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. While first-generation inhibitors are effective against some mutations, the emergence of resistance mutations like T790M necessitates the development of new agents. Derivatives of **5-chloro-1H-indole-3-carboxylic acid** have been shown to be highly effective dual inhibitors of both wild-type (WT) and mutant EGFR.^[9]



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Figure 2: Simplified EGFR signaling pathway and the site of action for indole-based inhibitors.

By functionalizing the carboxylic acid group to form amides and further modifying the indole scaffold, researchers have developed compounds with potent, low-nanomolar activity against clinically relevant EGFR mutants.

Table 2: In Vitro Inhibitory Activity of 5-Chloro-indole-based EGFR Inhibitors[9]

Compound ID	R Group Modification	EGFRWT IC ₅₀ (nM)	EGFRT790M IC ₅₀ (nM)
5f	-amide-(CH ₂) ₂ -(p-F-Ph)	85 ± 7	9.5 ± 2
5g	-amide-(CH ₂) ₂ -(p-Cl-Ph)	68 ± 6	11.9 ± 3
Osimertinib	Reference Drug	>1000	8 ± 2
Erlotinib	Reference Drug	80 ± 9	>2000

Data synthesized from Mohamed, F.A.M., et al. (2023).[9]

The data clearly demonstrate that derivatives built upon the 5-chloro-indole core (compounds 5f and 5g) exhibit potent inhibitory activity against the resistant EGFRT790M mutant, comparable to the approved drug Osimertinib, while maintaining activity against the wild-type enzyme.[9] This highlights the strategic importance of the 5-chloro-indole-3-carboxylic acid scaffold in designing next-generation anticancer agents.

Analytical Characterization

Unambiguous structural confirmation of **5-Chloro-1H-indole-3-carboxylic acid** requires standard analytical techniques, primarily NMR spectroscopy, supplemented by mass spectrometry and IR spectroscopy.

Protocol: NMR Sample Preparation and Data Acquisition

- Sample Preparation: Accurately weigh approximately 10-15 mg of the dried, purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of

DMSO-d₆ is recommended due to its excellent solvating power for this class of compounds and its ability to allow observation of exchangeable protons (N-H and COOH).

- ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon NMR spectrum. A standard zgpg30 pulse program with a spectral width of ~240 ppm is appropriate. A longer acquisition time (several hours) may be necessary to achieve an adequate signal-to-noise ratio for quaternary carbons.

Predicted Spectroscopic Data (in DMSO-d₆)

Based on the structure and data from closely related analogues, the following spectral characteristics are anticipated.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Position	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)	Notes
N-H	~12.1 (broad s, 1H)	-	Exchangeable proton, broad signal.
COOH	~12.0 (broad s, 1H)	~165.0	Exchangeable proton, very broad.
C2-H	~8.15 (s, 1H)	~130.0	Singlet, adjacent to two quaternary carbons.
C3	-	~108.0	Shielded carbon, site of carboxylation.
C3a	-	~127.5	Bridgehead carbon.
C4-H	~7.90 (d, $J\approx 8.8$ Hz, 1H)	~122.0	Doublet, coupled to C6-H (meta).
C5	-	~125.0	Carbon bearing chlorine atom.
C6-H	~7.20 (dd, $J\approx 8.8, 2.0$ Hz, 1H)	~120.0	Doublet of doublets.
C7-H	~7.70 (d, $J\approx 2.0$ Hz, 1H)	~114.0	Doublet, small coupling to C6-H.
C7a	-	~135.0	Bridgehead carbon.

- Mass Spectrometry (ESI-): Expected $[M-H]^-$ at m/z 194.01.
- IR Spectroscopy (KBr pellet, cm^{-1}): Broad O-H stretch (~2500-3300), N-H stretch (~3300-3400), C=O stretch (~1680), aromatic C=C stretches (~1400-1600).

Conclusion

5-Chloro-1H-indole-3-carboxylic acid is a high-value chemical intermediate whose robust synthesis and versatile reactivity make it a cornerstone for modern medicinal chemistry

programs. Its utility as a core scaffold for potent EGFR inhibitors demonstrates its significance in the ongoing search for effective cancer therapeutics. The detailed synthetic and analytical protocols provided in this guide offer a validated framework for researchers to produce, characterize, and utilize this compound in their drug discovery and development pipelines.

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